
4-吡啶-4-基噻唑-2-基胺
描述
4-Pyridin-4-yl-thiazol-2-ylamine is a compound with the molecular weight of 178.24 . It is also known by its IUPAC name 4-(pyridin-2-yl)-1H-1lambda3-thiazol-2-amine .
Synthesis Analysis
The compound was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .Molecular Structure Analysis
The molecular structure of 4-Pyridin-4-yl-thiazol-2-ylamine was analyzed using quantum chemistry calculations . The relationship between the inhibition efficiency and molecular structure of the inhibitor was studied .Chemical Reactions Analysis
The compound acts as an effective corrosion inhibitor for mild steel in an acid medium . The maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.24 . More detailed physical and chemical properties are not available in the retrieved data.科学研究应用
Corrosion Inhibition
4-(Pyridin-4-yl)thiazol-2-amine: has been identified as an efficient and non-toxic inhibitor for mild steel in hydrochloric acid solutions. It’s particularly useful in industries where mild steel is used and is prone to corrosion during acid cleaning processes. The compound has shown a maximum inhibition efficiency of 96.06% at a concentration of 0.2 mM. It acts as a mixed inhibitor, adhering to the Langmuir adsorption isotherm, indicating both physisorption and chemisorption properties .
Molecular Structure Analysis
The molecular structure of 4-(Pyridin-4-yl)thiazol-2-amine plays a crucial role in its effectiveness as a corrosion inhibitor. Quantum chemistry calculations have been utilized to study the relationship between the molecular structure of the inhibitor and its inhibition efficiency. This analysis helps in understanding how the electronic structure of the inhibitor molecules contributes to their corrosion resistance .
Surface Analysis
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) have been employed to verify the constitution and characteristics of the protective layer formed by 4-(Pyridin-4-yl)thiazol-2-amine on the steel surface. This protective layer is vital for the compound’s ability to prevent corrosion effectively .
UV-Vis Spectroscopy
UV-Vis spectroscopy is another analytical technique used to study 4-(Pyridin-4-yl)thiazol-2-amine. It helps in determining the presence and stability of the compound on the steel surface, which is indicative of its protective capabilities against corrosion .
Anticancer Drug Discovery
4-(Pyridin-4-yl)thiazol-2-amine derivatives have been explored as potent and selective inhibitors of Cyclin D dependent kinases (CDK4 and CDK6), which are crucial for the regulation of the cell cycle. These derivatives are being studied for their potential as anticancer drugs, highlighting the compound’s significance in medical research .
Synthesis and Modification
The compound’s synthesis process has been modified to enhance its properties as a corrosion inhibitor. These modifications aim to reduce costs and improve the eco-friendliness of the synthesis process, making 4-(Pyridin-4-yl)thiazol-2-amine a more attractive option for industrial applications .
Eco-Friendly Approach
The eco-friendly nature of 4-(Pyridin-4-yl)thiazol-2-amine is a significant advantage, especially in the context of sustainable industrial practices. Its non-toxicity and high efficiency make it a preferable choice over other inhibitors that may have adverse environmental impacts .
Mechanistic Studies
The compound’s mechanism of action, particularly in corrosion inhibition, is an area of ongoing research. Understanding the interaction between the compound and metal surfaces at the molecular level can lead to the development of new inhibitors with improved performance .
作用机制
Target of Action
The primary target of 4-Pyridin-4-yl-thiazol-2-ylamine, also known as 4-(pyridin-4-yl)thiazol-2-amine, is mild steel . It acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
Mode of Action
4-Pyridin-4-yl-thiazol-2-ylamine interacts with its target, mild steel, by adhering to the metal surface. This adherence is facilitated by both physisorption and chemisorption . The compound acts as a mixed inhibitor, meaning it reduces both the anodic and cathodic reactions in the corrosion process .
Biochemical Pathways
The compound’s action involves the Langmuir adsorption isotherm, indicating that it forms a single-layer adsorption on the steel surface . The standard adsorption free energy (ΔG^0_ads) of the adsorption process was calculated as -36.33 kJ mol^−1 , suggesting that the adsorption of the compound on the steel surface is spontaneous .
Result of Action
The compound’s action results in a significant reduction in mild steel corrosion. Experimental results showed that the compound is an effective corrosion inhibitor for mild steel in an acid medium, with the maximum inhibition efficiency reaching 96.06% at 0.2 mM concentration .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound was evaluated in a 1 M HCl solution . .
未来方向
属性
IUPAC Name |
4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSJGENRTWNHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358992 | |
| Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-4-yl-thiazol-2-ylamine | |
CAS RN |
30235-28-0 | |
| Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-4-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(pyridin-4-yl)thiazol-2-amine interact with mild steel to inhibit corrosion?
A1: 4-(pyridin-4-yl)thiazol-2-amine (PTA) functions as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process [, ]. The molecule adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive solution (HCl in this case) and the metal surface. This adsorption occurs through both physical (physisorption) and chemical (chemisorption) interactions. The specific functional groups within PTA, such as the nitrogen atoms in the pyridine and thiazole rings, along with the amine group, likely play a crucial role in this adsorption process.
Q2: What is the evidence for the formation of a protective layer on the mild steel surface?
A2: The research utilized several surface analysis techniques to confirm the presence of a protective layer after treatment with PTA [, ]. Scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDX) provided visual evidence of the layer and its elemental composition. Additionally, UV-Vis spectroscopy confirmed the interaction between PTA and the metal surface, suggesting the formation of a complex that contributes to the protective barrier.
Q3: Has the relationship between the molecular structure of PTA and its inhibition efficiency been investigated?
A3: Yes, the researchers employed quantum chemical calculations to explore the link between PTA's molecular structure and its ability to inhibit corrosion [, ]. These calculations can provide insights into the electronic properties of the molecule, such as electron density distribution and orbital energies, which are crucial for understanding its interaction with the metal surface.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)
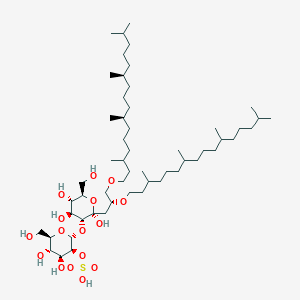
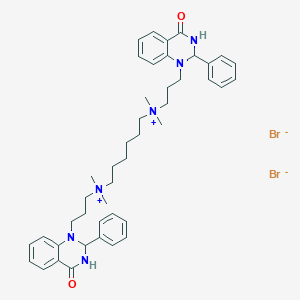

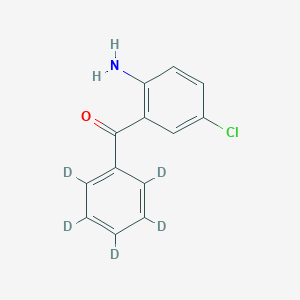
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
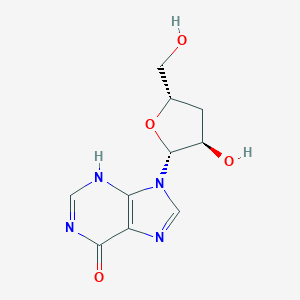


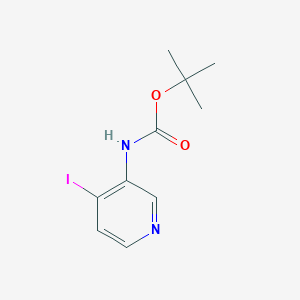
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
